molecular formula C24H25N5O3S2 B2586687 4-(N-cyclopropyl-N-methylsulfamoyl)-N-(1-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide CAS No. 1170814-81-9

4-(N-cyclopropyl-N-methylsulfamoyl)-N-(1-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide

Cat. No. B2586687
CAS RN: 1170814-81-9
M. Wt: 495.62
InChI Key: MESWNKWYSJOLFB-UHFFFAOYSA-N
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Description

4-(N-cyclopropyl-N-methylsulfamoyl)-N-(1-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide is a useful research compound. Its molecular formula is C24H25N5O3S2 and its molecular weight is 495.62. The purity is usually 95%.
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Scientific Research Applications

Antibacterial Agents

A study highlights the synthesis of novel analogs, including structures related to benzothiazole and pyrazole moieties, which exhibited promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis. These compounds showed antibacterial effects at non-cytotoxic concentrations, suggesting their potential as antibacterial agents (Palkar et al., 2017).

Biological Evaluation

Another research synthesized derivatives of benzamide, including pyrazole and benzothiazole-based compounds, for potential biological applications. These were tested for their inhibitory potential against various enzymes, highlighting their relevance in medicinal chemistry due to their potential to bind nucleotide protein targets (Saeed et al., 2015).

Synthesis of Heterocycles

Studies have also focused on the synthesis of heterocyclic compounds incorporating benzothiazole and related moieties. These include the synthesis of pyranone, chromene derivatives, and various heterocycles such as pyrazole, thiazole, and pyridone derivatives, demonstrating the versatility of these compounds in chemical synthesis (Bondock et al., 2014).

Insecticidal Agents

A novel series of heterocyclic compounds, including pyrazole, thiazole, and benzamide derivatives, were synthesized and evaluated as potential insecticidal agents. The compounds demonstrated potent toxic effects against the cotton leafworm, Spodoptera littoralis, indicating their potential use in pest control (Soliman et al., 2020).

Antimicrobial and Antitumor Agents

Several studies have focused on the synthesis and biological activity of benzothiazole derivatives, including their antimicrobial and antitumor potentials. These compounds have shown activity against various bacteria and cancer cell lines, suggesting their applicability in developing new therapeutic agents (Gein et al., 2019).

properties

IUPAC Name

4-[cyclopropyl(methyl)sulfamoyl]-N-[2-(4,6-dimethyl-1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O3S2/c1-14-11-15(2)22-20(12-14)33-24(26-22)29-21(13-16(3)27-29)25-23(30)17-5-9-19(10-6-17)34(31,32)28(4)18-7-8-18/h5-6,9-13,18H,7-8H2,1-4H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MESWNKWYSJOLFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)SC(=N2)N3C(=CC(=N3)C)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N(C)C5CC5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(N-cyclopropyl-N-methylsulfamoyl)-N-(1-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide

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